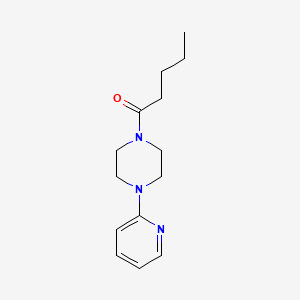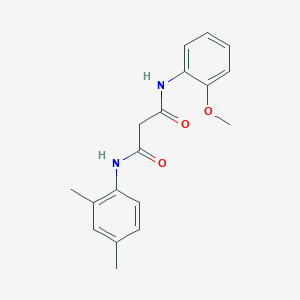
N-(2,4-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide
説明
N-(2,4-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide, also known as DMM, is a chemical compound that belongs to the family of malonamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide is not fully understood. However, it is believed that it exerts its effects by binding to metal ions and forming stable complexes. This can lead to changes in the structure and function of proteins, enzymes, and other biomolecules, which can ultimately affect cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide in lab experiments is its stability and ease of synthesis. It can be easily prepared in large quantities and stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for the use of N-(2,4-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide in scientific research. One potential application is in the development of new anticancer drugs. It has been shown to have potent anticancer properties and can induce apoptosis in cancer cells. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use in the detection of metal ions in environmental samples. Overall, this compound has great potential for various applications in scientific research.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(2-methoxyphenyl)malonamide has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been studied for its potential anticancer properties.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-(2-methoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-8-9-14(13(2)10-12)19-17(21)11-18(22)20-15-6-4-5-7-16(15)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAZXOYKTYEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



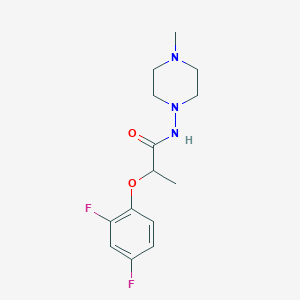
![methyl 2-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4857345.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B4857346.png)
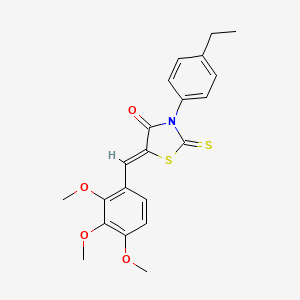
![N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4857358.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4857367.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(2-methylphenyl)piperidine](/img/structure/B4857372.png)
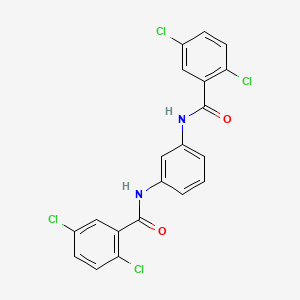
![5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4857396.png)
![N-(2-{2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B4857400.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4857410.png)
![2-({4-ethyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4857415.png)
![3-benzyl-5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4857425.png)
